Cas no 862793-40-6 (2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

2-(Furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine is a structurally complex heterocyclic compound featuring a furan-oxazole core functionalized with a toluenesulfonyl group and a morpholine-ethylamine side chain. This molecule exhibits potential as an intermediate in medicinal chemistry, particularly in the development of bioactive agents targeting kinase or protease inhibition due to its electron-rich aromatic systems and polar sulfonamide moiety. The morpholine moiety enhances solubility and bioavailability, while the furan and oxazole rings contribute to π-stacking interactions, making it valuable for structure-activity relationship studies. Its well-defined synthetic route allows for further derivatization, supporting research in drug discovery and molecular design.
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine structure
862793-40-6 structure
Product name:2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine
CAS No:862793-40-6
MF:C20H23N3O5S
Molecular Weight:417.47872376442
CID:5421530
PubChem ID:16812309

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 2-(furan-2-yl)-N-(2-morpholinoethyl)-4-tosyloxazol-5-amine
    • 862793-40-6
    • VU0609996-1
    • 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE
    • F3309-3053
    • 2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
    • AKOS002751615
    • N-[2-(2-Furanyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]-4-morpholineethanamine
    • 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine
    • インチ: 1S/C20H23N3O5S/c1-15-4-6-16(7-5-15)29(24,25)20-19(21-8-9-23-10-13-26-14-11-23)28-18(22-20)17-3-2-12-27-17/h2-7,12,21H,8-11,13-14H2,1H3
    • InChIKey: DPNRRSFRAHFELD-UHFFFAOYSA-N
    • SMILES: N1(CCNC2OC(C3=CC=CO3)=NC=2S(C2=CC=C(C)C=C2)(=O)=O)CCOCC1

計算された属性

  • 精确分子量: 417.13584202g/mol
  • 同位素质量: 417.13584202g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 614
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 106Ų

じっけんとくせい

  • 密度みつど: 1.309±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 647.1±65.0 °C(Predicted)
  • 酸度系数(pKa): 6.62±0.10(Predicted)

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3309-3053-10mg
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
10mg
$79.0 2023-04-26
Life Chemicals
F3309-3053-15mg
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
15mg
$89.0 2023-04-26
Life Chemicals
F3309-3053-2μmol
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3309-3053-5μmol
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3309-3053-2mg
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3309-3053-1mg
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3309-3053-10μmol
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3309-3053-3mg
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3309-3053-5mg
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3309-3053-4mg
2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine
862793-40-6 90%+
4mg
$66.0 2023-04-26

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine 関連文献

2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amineに関する追加情報

Introduction to Compound CAS No. 862793-40-6: 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine

The compound with CAS No. 862793-40-6, named 2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a furan ring, a sulfonyl group, and a morpholine moiety, all of which contribute to its unique pharmacological properties.

Recent studies have highlighted the importance of such molecules in drug discovery, particularly in the development of novel therapeutic agents. The 1,3-oxazole ring system in this compound is known for its stability and ability to participate in various biological interactions. The presence of the furan group further enhances its ability to engage in π–π interactions, which are crucial for binding to target proteins. Additionally, the sulfonyl group introduces hydrophilic properties, making the molecule more soluble in aqueous environments and potentially improving its bioavailability.

The morpholine moiety is another key feature of this compound. Morpholine derivatives are widely used in pharmaceuticals due to their ability to act as hydrogen bond donors and acceptors, which are essential for molecular recognition and binding affinity. The combination of these functional groups in a single molecule makes it a promising candidate for targeting various disease states, including cancer, inflammation, and infectious diseases.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced synthetic techniques, such as Suzuki coupling and Stille coupling reactions, to construct the molecule with high precision. These methods allow for the controlled assembly of complex structures, ensuring that the final product meets stringent quality standards required for preclinical studies.

In terms of pharmacological activity, preliminary assays have shown that this compound exhibits potent inhibitory effects against several enzymes involved in disease pathways. For instance, it has demonstrated significant activity against kinases and proteases, which are key targets in oncology and immunology. Furthermore, studies on its selectivity profile indicate that it has minimal off-target effects, which is a critical factor in reducing adverse drug reactions.

The development of this compound also aligns with current trends in personalized medicine. By leveraging computational modeling and machine learning algorithms, researchers can predict the optimal dosing regimens and identify patient populations most likely to benefit from this therapy. This approach not only enhances the efficacy of drug development but also reduces the time and cost associated with clinical trials.

Another area of interest is the potential for this compound to serve as a scaffold for further structural modifications. By altering specific functional groups or appending additional moieties, scientists can explore a wide range of biological activities and optimize the molecule for different therapeutic applications. This versatility underscores the importance of studying such compounds in depth.

In conclusion, CAS No. 862793-40

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